molecular formula C12H12O5 B11878178 5,7-Dihydroxy-6-methoxy-2,8-dimethyl-4H-1-benzopyran-4-one CAS No. 126767-83-7

5,7-Dihydroxy-6-methoxy-2,8-dimethyl-4H-1-benzopyran-4-one

Cat. No.: B11878178
CAS No.: 126767-83-7
M. Wt: 236.22 g/mol
InChI Key: PRGZBQOFSHAQEK-UHFFFAOYSA-N
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Description

5,7-Dihydroxy-6-methoxy-2,8-dimethyl-4H-chromen-4-one is a naturally occurring homoisoflavonoid. This compound is known for its potential biological activities, including antiangiogenic properties. It is found in various plants and has been the subject of numerous studies due to its potential therapeutic applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5,7-dihydroxy-6-methoxy-2,8-dimethyl-4H-chromen-4-one typically involves several steps starting from known chromenone derivatives. One common method includes the chemoselective 1,4-reduction of 4-chromenone followed by selective deprotection of benzylidene-protected intermediates . The reaction conditions often involve the use of reducing agents and protecting group strategies to achieve the desired substitution pattern on the chromenone core.

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general approach would involve optimizing the laboratory-scale synthesis for larger-scale production. This would include scaling up the reaction conditions, ensuring the availability of starting materials, and optimizing purification processes to achieve high yields and purity.

Chemical Reactions Analysis

Types of Reactions

5,7-Dihydroxy-6-methoxy-2,8-dimethyl-4H-chromen-4-one can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: Selective reduction can be used to modify specific parts of the molecule.

    Substitution: Various substituents can be introduced at different positions on the chromenone core.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.

    Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of quinones, while reduction can yield dihydro derivatives. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives with potentially different biological activities .

Scientific Research Applications

    Chemistry: It serves as a precursor for synthesizing other biologically active compounds.

    Biology: Its antiangiogenic properties make it a candidate for studying vascular growth and development.

    Medicine: Potential therapeutic applications include anti-cancer and anti-inflammatory treatments.

    Industry: It can be used in the development of pharmaceuticals and nutraceuticals

Mechanism of Action

The mechanism of action of 5,7-dihydroxy-6-methoxy-2,8-dimethyl-4H-chromen-4-one involves its interaction with various molecular targets and pathways. For instance, it has been shown to inhibit angiogenesis by targeting specific signaling pathways involved in vascular growth. Additionally, it may exert its effects through antioxidant activity, modulation of enzyme activity, and interaction with cellular receptors .

Comparison with Similar Compounds

Similar Compounds

    5,7-Dihydroxy-6-methoxy-4H-chromen-4-one: Similar structure but lacks the 2,8-dimethyl substitutions.

    5,7-Dihydroxy-2-(4-hydroxyphenyl)-6-methoxy-4H-chromen-4-one: Contains a hydroxyphenyl group instead of dimethyl groups.

    6-Methoxyflavone: Similar core structure but different substitution pattern.

Uniqueness

5,7-Dihydroxy-6-methoxy-2,8-dimethyl-4H-chromen-4-one is unique due to its specific substitution pattern, which contributes to its distinct biological activities. The presence of both methoxy and dimethyl groups, along with the dihydroxy functionalities, provides a unique combination that can interact with various biological targets in a specific manner .

Properties

CAS No.

126767-83-7

Molecular Formula

C12H12O5

Molecular Weight

236.22 g/mol

IUPAC Name

5,7-dihydroxy-6-methoxy-2,8-dimethylchromen-4-one

InChI

InChI=1S/C12H12O5/c1-5-4-7(13)8-10(15)12(16-3)9(14)6(2)11(8)17-5/h4,14-15H,1-3H3

InChI Key

PRGZBQOFSHAQEK-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=O)C2=C(O1)C(=C(C(=C2O)OC)O)C

Origin of Product

United States

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